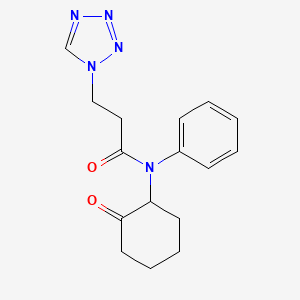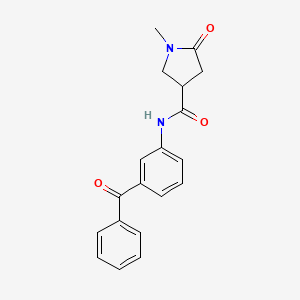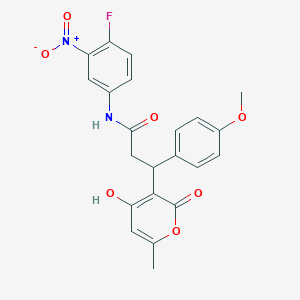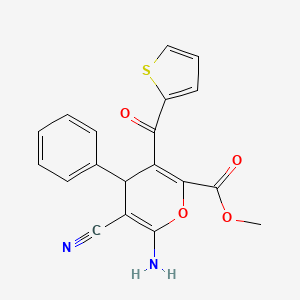![molecular formula C13H10ClN3O2 B14943510 1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)
1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthoquinone moiety fused with a triazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials and mild reaction conditions, making it an eco-friendly approach . The reaction typically involves the cycloaddition of an azide with an alkyne to form the triazole ring, followed by further functionalization to introduce the chloropropyl group.
Industrial Production Methods
Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been shown to be effective for the production of 1,2,3-triazoles . This method allows for high yields and good functional group tolerance, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be oxidized to form different quinone derivatives.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Substitution: The chloropropyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to substitute the chloropropyl group.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione has shown potential in several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition leads to a decrease in pyrimidine levels, which is essential for DNA synthesis and cell proliferation. Additionally, the compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A common triazole derivative with various biological activities.
1,2,4-Triazole: Another triazole isomer with significant pharmacological potential.
Naphthoquinone: Compounds with a similar naphthoquinone moiety that exhibit diverse biological activities.
Uniqueness
1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its bifunctional nature, combining the properties of both naphthoquinone and triazole moieties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10ClN3O2 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
3-(3-chloropropyl)benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-6-3-7-17-11-10(15-16-17)12(18)8-4-1-2-5-9(8)13(11)19/h1-2,4-5H,3,6-7H2 |
InChI Key |
HAASLMIMMHZIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N(N=N3)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943444.png)
![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)

![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)

![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B14943492.png)
![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)

